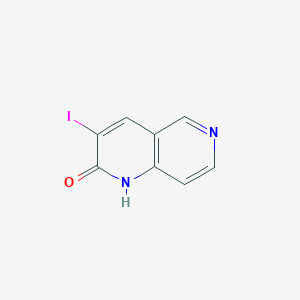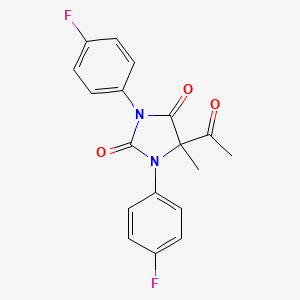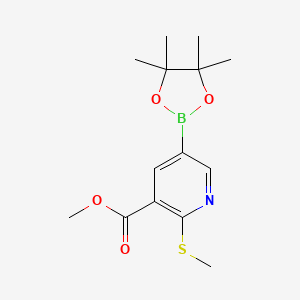
2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine is an organic compound that belongs to the class of imines It is characterized by the presence of two 4-chlorophenyl groups and one 4-methylphenyl group attached to an ethen-1-imine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-methylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of 2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethan-1-amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(4-chlorophenyl)ethen-1-imine: Lacks the 4-methylphenyl group.
N-(4-methylphenyl)ethen-1-imine: Lacks the 4-chlorophenyl groups.
2,2-Bis(4-chlorophenyl)-N-phenylethen-1-imine: Lacks the methyl group on the phenyl ring.
Uniqueness
2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine is unique due to the presence of both 4-chlorophenyl and 4-methylphenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
22731-54-0 |
|---|---|
Formule moléculaire |
C21H15Cl2N |
Poids moléculaire |
352.3 g/mol |
InChI |
InChI=1S/C21H15Cl2N/c1-15-2-12-20(13-3-15)24-14-21(16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17/h2-13H,1H3 |
Clé InChI |
XPOYSDFKEIYUDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3-methylbenzo[b]thiophene](/img/structure/B13989365.png)
![8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine](/img/structure/B13989373.png)

![4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)](/img/structure/B13989383.png)

![5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13989393.png)


![6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13989407.png)

![1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone](/img/structure/B13989419.png)


